molecular formula C11H10O2 B15335114 4-(Hydroxymethyl)naphthalen-2-ol

4-(Hydroxymethyl)naphthalen-2-ol

Cat. No.: B15335114
M. Wt: 174.20 g/mol
InChI Key: VIIKLPSZPHOJHV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)naphthalen-2-ol is a naphthol derivative featuring a hydroxymethyl (–CH2OH) substituent at the 4-position of the naphthalene ring and a hydroxyl (–OH) group at the 2-position. This compound is of interest in organic synthesis due to its bifunctional reactivity (hydroxyl and hydroxymethyl groups), enabling applications in dye chemistry, coordination chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

4-(hydroxymethyl)naphthalen-2-ol

InChI

InChI=1S/C11H10O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,12-13H,7H2

InChI Key

VIIKLPSZPHOJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)naphthalen-2-ol typically involves the hydroxymethylation of naphthalen-2-ol. One common method is the reaction of naphthalen-2-ol with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.

Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)naphthalen-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products:

    Oxidation: 4-(Carboxymethyl)naphthalen-2-ol.

    Reduction: 4-Methylnaphthalen-2-ol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active naphthalene derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can enhance solubility and facilitate interactions with enzymes or receptors, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Reactivity: The hydroxymethyl group in 4-(Hydroxymethyl)naphthalen-2-ol enables nucleophilic substitution or oxidation reactions, distinguishing it from amino- or azo-substituted analogs (e.g., 4-Amino-2-methyl-1-naphthol or diazenyl derivatives) . Morpholine and pyrimidine substituents (e.g., in 1-(Morpholinomethyl)-2-naphthol and Schiff base derivatives) introduce heterocyclic moieties that enhance metal-binding capacity and biological activity .
  • Thermal and Physical Properties :

    • Melting points vary significantly: Diazonaphthol derivatives (e.g., 4d in ) melt at 205°C, while metal complexes of Schiff bases decompose at 240–352°C .

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